N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 329699-75-4
VCID: VC21384907
InChI: InChI=1S/C14H20N2O3/c1-2-19-13-5-3-12(4-6-13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32g/mol

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

CAS No.: 329699-75-4

Cat. No.: VC21384907

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide - 329699-75-4

Specification

CAS No. 329699-75-4
Molecular Formula C14H20N2O3
Molecular Weight 264.32g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-morpholin-4-ylacetamide
Standard InChI InChI=1S/C14H20N2O3/c1-2-19-13-5-3-12(4-6-13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)
Standard InChI Key TVUKSIFFPIJNNC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Classification

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is characterized by a distinct molecular framework that combines aromatic and heterocyclic elements. The compound can be classified as an acetamide derivative featuring a morpholine substituent. Its key chemical identifiers are summarized in Table 1.

Table 1: Chemical Identity Parameters of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

ParameterValue
CAS Number329699-75-4
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
IUPAC NameN-(4-ethoxyphenyl)-2-morpholin-4-ylacetamide
Standard InChIInChI=1S/C14H20N2O3/c1-2-19-13-5-3-12(4-6-13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)
Standard InChIKeyTVUKSIFFPIJNNC-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2
PubChem Compound ID677805

The compound represents an important structural class that combines several pharmacologically relevant moieties, making it a potential candidate for various biomedical applications.

Synthesis and Characterization

Synthetic Methodologies

The synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide typically involves multiple steps with careful control of reaction conditions. Based on established protocols for similar compounds, the synthesis generally follows a convergent approach that connects the key structural elements through strategic bond formation.

A common synthetic route involves reactions between phenolic compounds and morpholine derivatives under controlled conditions. These reactions often require specific solvents such as dimethyl sulfoxide (DMSO) or dichloromethane, and may employ catalysts such as triethylamine to facilitate the desired transformations.

The general synthetic pathway can be outlined as follows:

  • Preparation of a suitable morpholine-containing acetyl intermediate

  • Conversion of this intermediate to an activated form (such as an acid chloride)

  • Coupling with 4-ethoxyphenylamine to form the final acetamide linkage

  • Purification to obtain the target compound with high purity

These multi-step synthetic procedures require careful monitoring and optimization to ensure high yields and purity of the final product.

Spectroscopic Characterization

Spectroscopic analysis plays a crucial role in confirming the structure and purity of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. While specific spectroscopic data for this compound is limited in the available literature, expected spectral characteristics can be inferred based on its structural features and data from similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for each structural component. In ¹H-NMR spectra, the ethoxy group would typically show a triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons of the 4-ethoxyphenyl group would appear as two sets of doublets in the aromatic region. The morpholine ring protons would typically show two sets of signals corresponding to the protons adjacent to nitrogen and oxygen, respectively. The acetamide linkage would contribute signals for the methylene group and the NH proton.

In ¹³C-NMR, characteristic signals would include the carbonyl carbon (typically around 165-170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the morpholine ring and ethoxy group (20-70 ppm).

Infrared spectroscopy would be expected to show characteristic absorption bands for the N-H stretching, C=O stretching, and C-O stretching vibrations, providing further confirmation of the compound's structure.

Biological Activities and Structure-Activity Relationships

Comparative Analysis with Structurally Related Compounds

Structural similarities between N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide and other bioactive compounds provide valuable insights into its potential biological activities. Several studies on related compounds have demonstrated significant biological effects that may be relevant to this compound.

Research on benzimidazole derivatives containing morpholine moieties has shown antimicrobial activity against Pseudomonas aeruginosa. Notably, compounds with alkyloxy substituents (including methoxy and ethoxy groups) demonstrated enhanced inhibitory effects compared to other substituents. This suggests that the ethoxy group in N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide might contribute to potential antimicrobial properties .

In a different study, acetamide derivatives of 2-mercaptobenzothiazole demonstrated significant antibacterial activity. Some compounds in this series showed activity comparable to standard antibiotics and exhibited promising antibiofilm potential. While these compounds differ in their core structure from N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, they share the acetamide functionality, suggesting potential for similar biological effects .

The structural features of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide also bear resemblance to compounds investigated for activities against various enzyme targets. Studies have examined similar compounds for their effects on enzymes such as acetylcholinesterase (AChE), monoamine oxidases (MAO-A and MAO-B), and cyclooxygenases (COX-1 and COX-2), suggesting potential neuromodulatory or anti-inflammatory properties .

Applications and Research Directions

Future Research Directions

Several promising research directions could enhance our understanding of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide and expand its potential applications:

  • Comprehensive biological screening to identify specific targets and activities

  • Structure-activity relationship studies through systematic modification of key structural elements

  • Detailed pharmacokinetic and drug metabolism investigations

  • Development of improved synthetic methodologies for more efficient production

  • Computational modeling of interactions with potential biological targets

  • Investigation of potential synergistic effects with established therapeutic agents

These research directions could reveal new insights into the compound's properties and potential applications, contributing to the development of novel therapeutic agents or research tools.

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